

The Discovery and Synthesis of Acetyl-ACTH (3-24): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Acetyl-ACTH (3-24), a significant fragment of the pro-opiomelanocortin (POMC) peptide. This document details the scientific context of its discovery, provides a comprehensive, step-by-step protocol for its chemical synthesis and purification, and presents its known biological activities with a focus on its interaction with melanocortin receptors. Quantitative data from related adrenocorticotropic hormone (ACTH) fragments are summarized to provide a comparative framework for its biological potency. Furthermore, this guide outlines detailed methodologies for key experimental procedures, including receptor binding and functional assays, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this peptide's biological significance and the processes for its study.

Introduction and Discovery

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the precursor protein pro-opiomelanocortin (POMC). The processing of POMC is a tissue-specific process that gives rise to a variety of bioactive peptides, including melanocyte-stimulating hormones (MSH) and ACTH.[1] The discovery of ACTH itself dates back to 1930, with its primary structure elucidated in 1954.[2][3]



Subsequent research into the biological activity of ACTH and its fragments revealed that specific domains of the peptide were responsible for its diverse functions. Acetyl-ACTH (3-24) is a fragment of ACTH that has been identified as an agonist at the melanocortin-1 receptor (MC1R).[4] The N-terminal acetylation of ACTH fragments is a naturally occurring post-translational modification catalyzed by pituitary N-alpha-acetyltransferases.[5][6] This modification can significantly alter the biological activity of the peptide fragments. While a specific date for the initial discovery of the acetylated 3-24 fragment is not prominently documented, its characterization is part of the broader investigation into the structure-activity relationships of POMC-derived peptides.

Chemical Synthesis of Acetyl-ACTH (3-24)

The synthesis of Acetyl-ACTH (3-24) is most efficiently achieved through solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents

- Fmoc-protected amino acids
- Rink Amide resin
- N,N-Diisopropylethylamine (DIPEA)
- Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Acetic anhydride
- Pyridine
- Trifluoroacetic acid (TFA)



- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Diethyl ether
- Acetonitrile (ACN)
- Water (HPLC grade)

Experimental Protocol: Solid-Phase Peptide Synthesis

A representative protocol for the manual Fmoc-based solid-phase synthesis of Acetyl-ACTH (3-24) is outlined below. The sequence for ACTH (3-24) is: Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Pro-Val-Lys-Val-Tyr-Pro.

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Activate the first Fmoc-protected amino acid (Fmoc-Pro-OH) by dissolving it with HATU and DIPEA in DMF.
 - Add the activated amino acid solution to the resin and allow it to react for 2 hours.
 - Monitor the coupling reaction using a ninhydrin test to ensure completion.
 - Wash the resin with DMF and DCM.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
- N-terminal Acetylation: After the final amino acid has been coupled and its Fmoc group removed, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and pyridine in DMF (1:2:3) for 1 hour.[7]



- · Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under vacuum.
 - Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[7]
- Precipitation and Purification:
 - Filter the resin and precipitate the crude peptide in cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Diagram: Fmoc-Based Solid-Phase Peptide Synthesis Workflow



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Fmoc-based solid-phase peptide synthesis workflow.

Biological Activity and Quantitative Data

Acetyl-ACTH (3-24) is known to be an agonist of the melanocortin-1 receptor (MC1R).[4] The melanocortin receptors are a family of five G protein-coupled receptors (GPCRs) that mediate the effects of melanocortins. The activation of MC1R in melanocytes stimulates the production of eumelanin, a dark pigment that protects the skin from UV radiation.[9]



While specific quantitative binding and functional data for Acetyl-ACTH (3-24) is not readily available in the public domain, the following table summarizes the binding affinities (Ki values) of closely related, non-acetylated ACTH fragments for various human melanocortin receptors. This data provides a valuable reference for understanding the potential receptor interaction profile of Acetyl-ACTH (3-24).

Peptide Fragment	MC1R Ki (nM)	MC3R Ki (nM)	MC4R Ki (nM)	MC5R Ki (nM)	Reference
ACTH (1-24)	2.0 ± 0.3	24 ± 4	77 ± 15	11 ± 2	[10]
ACTH (1-39)	3.0 ± 1.0	25 ± 5	110 ± 20	14 ± 3	[10]
ACTH (6-24)	160 ± 30	>1000	>1000	>1000	[10]

Data is presented as mean \pm SEM. Ki values were determined by competitive binding assays using [125I-Tyr2][Nle4,D-Phe7] α -MSH as the radioligand.

Experimental Protocols for Biological Characterization Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound like Acetyl-ACTH (3-24) for a specific melanocortin receptor.

- Cell Culture: Culture HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC1R).
- Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.
- Binding Assay:
 - \circ In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled ligand (e.g., [125I]NDP- α -MSH), and varying concentrations of the unlabeled test peptide.
 - Incubate the plate to allow the binding to reach equilibrium.



- Separation and Detection: Separate the bound from free radioligand by filtration and measure the radioactivity of the bound fraction using a gamma counter.
- Data Analysis: Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

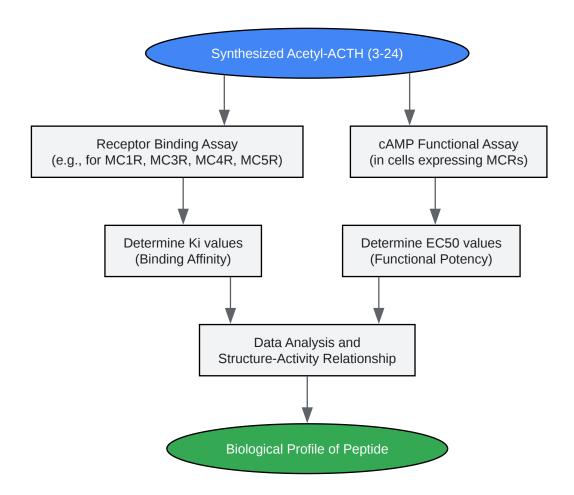
cAMP Functional Assay

This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a second messenger for melanocortin receptors.

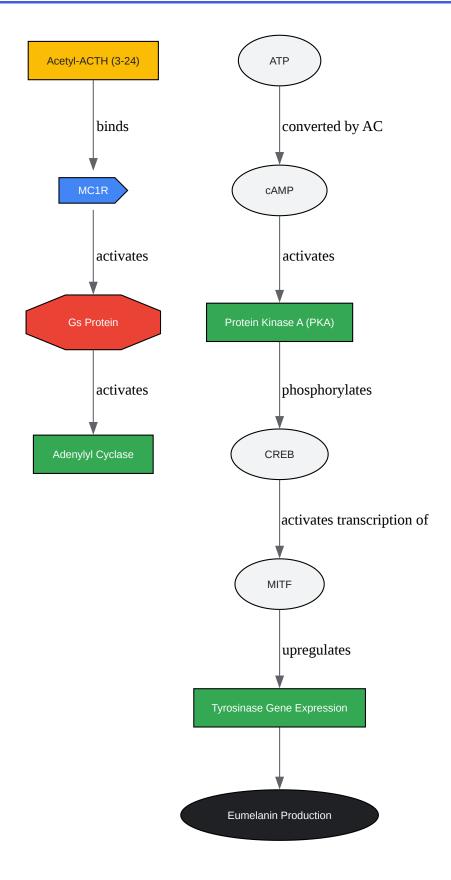
- Cell Culture: Seed HEK293 cells expressing the target melanocortin receptor in a 96-well plate.
- Agonist Stimulation: Treat the cells with varying concentrations of the test peptide for a defined period.
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels
 using a commercially available cAMP assay kit (e.g., an enzyme immunoassay or a
 luminescence-based assay).[3][11][12]
- Data Analysis: Plot the cAMP concentration against the log of the test peptide concentration and determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response).

Diagram: Experimental Workflow for Peptide Characterization









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